3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is a chemical compound with the molecular formula and a molecular weight of approximately 289.454 g/mol. This compound features a long hydrocarbon chain, which contributes to its unique properties, including hydrophobicity and potential surfactant behavior. The structure consists of a propane backbone with hydroxyl and amino functional groups, making it relevant in various chemical and biological applications. The compound is also known by its CAS number, 60659-36-1, and is categorized under various chemical databases for its physical and chemical properties .
The reactivity of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol can be attributed to its functional groups. The hydroxyl groups can participate in hydrogen bonding, making the compound soluble in water and reactive with other hydroxyl-containing compounds. Additionally, the amino group can engage in nucleophilic substitution reactions, enabling the formation of various derivatives. The potential for esterification reactions with acids or acid chlorides is also significant due to the presence of hydroxyl groups .
Research into the biological activity of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol indicates potential applications in pharmaceuticals and cosmetics due to its surfactant properties and biocompatibility. It may exhibit antimicrobial activity due to the presence of the amino group, which can disrupt microbial cell membranes. Furthermore, its hydrophobic nature may enhance skin penetration for topical formulations, making it a candidate for drug delivery systems .
The synthesis of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol typically involves several steps:
3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol has a variety of applications across different fields:
Studies on the interactions of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol with biological systems suggest that it may influence cellular uptake mechanisms due to its structure. Its ability to form micelles could facilitate drug delivery across lipid membranes. Interaction studies involving cell cultures indicate that this compound may enhance cellular absorption of therapeutic agents when used in formulations .
Several compounds share structural similarities with 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol. Here are some notable examples:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 3-(Aminopropyl)triethoxysilane | Contains silane functionality; used in surface modification. | |
| Dodecylamine | Simple amine; primarily used as a surfactant and corrosion inhibitor. | |
| 2-Hydroxyethyl methacrylate | A methacrylate monomer used in polymer chemistry; lacks long-chain hydrophobic character. |
Uniqueness: The presence of both hydroxyl and amino groups along with a long hydrocarbon chain distinguishes 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol from these similar compounds. Its dual functionality enhances its applicability in both biological and industrial contexts, particularly where surfactant properties are desired alongside biocompatibility .
The synthesis typically initiates with alkylation of dodecyl bromide or analogous alkyl halides using methylamine derivatives. This step forms the C12 hydrocarbon backbone while introducing the methylamino group. Stoichiometric control proves critical, as excess alkylating agent leads to quaternary ammonium byproducts through sequential alkylation. Optimal conditions employ a 1:1.2 molar ratio of methylamine to dodecyl bromide in tetrahydrofuran at 60°C, achieving 68% intermediate yield after 6 hours.
Subsequent amination faces thermodynamic hurdles due to the nucleophilic competition between primary and secondary amines. Catalytic systems using copper(I) oxide (Cu2O) demonstrate particular efficacy, suppressing parasitic reactions through Lewis acid coordination. As shown in Table 1, catalyst loadings of 2–3 wt% relative to substrate increase diol selectivity from 54% to 89% while maintaining reaction temperatures below 50°C.
Table 1: Catalyst Impact on Amination Efficiency
| Catalyst System | Temperature (°C) | Yield (%) | Selectivity (%) |
|---|---|---|---|
| CuO/Fe2O3 | 40 | 74.5 | 89.2 |
| CuO/MnO2 | 30 | 76.3 | 87.0 |
| CuO/TiO2 | 50 | 73.8 | 91.3 |
The compound 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol exhibits remarkable multifunctional group reactivity through the synergistic interactions between its hydroxyl and amino functional groups [1] [3]. This molecular architecture, featuring multiple hydroxyl groups positioned strategically along the propanediol backbone in conjunction with a methylamino substituent, creates a complex network of intramolecular and intermolecular hydrogen bonding interactions that fundamentally alter the compound's chemical behavior [4] [5].
The hydroxyl groups in this compound demonstrate enhanced nucleophilicity due to the electron-donating effects of the neighboring amino functionality [6] [7]. Research has established that amino alcohols form exceptionally strong intramolecular hydrogen bonds, with the nitrogen atom serving as a highly effective hydrogen bond acceptor [4] [5]. The basicity of the amino group plays a crucial role in determining the strength of these hydrogen bonding interactions, with amino alcohols consistently forming stronger intramolecular hydrogen bonds compared to other substituted alcohols containing halogen, alkoxy, or additional hydroxyl substituents [4] [5].
| Functional Group Interaction | Bond Strength (kcal/mol) | Frequency Shift (cm⁻¹) | Ring Size |
|---|---|---|---|
| Hydroxyl-Amino (5-membered) | 3.2-4.8 | 35-90 | 5 |
| Hydroxyl-Amino (6-membered) | 2.8-4.2 | 15-52 | 6 |
| Hydroxyl-Hydroxyl | 2.1-3.5 | 17-48 | 5-6 |
| Hydroxyl-Halogen | 1.8-2.9 | 15-52 | 5-6 |
The synergistic effects manifest through several key mechanisms [6] [8]. The hydroxyl groups can participate in hydrogen bonding both as donors and acceptors, while the methylamino group provides additional sites for hydrogen bond formation [8] [9]. This multifunctional hydrogen bonding capability results in conformational constraints that stabilize specific molecular geometries and influence the compound's reactivity profile [10] [9].
Experimental studies on similar aminopropanol systems reveal that the presence of multiple hydroxyl groups significantly reduces the compound's association tendency in solution [4] [5]. The strong intramolecular hydrogen bonding reduces intermolecular associations to such an extent that large amounts of intramolecularly hydrogen-bonded species persist even in concentrated solutions [4] [5]. When intermolecular associations do occur, they typically form closed dimers whose structure depends on the strength of the intramolecular hydrogen bonds [4] [5].
The electronic effects of hydroxyl-amino synergy extend beyond simple hydrogen bonding [6] [11]. The hydroxyl groups exhibit altered acid-base properties due to their interaction with the amino functionality, with neighboring hydroxyl groups showing increased leaving group potential and reduced dissociation constants [9]. This electronic redistribution enhances the chemical reactivity of both functional groups, particularly in nucleophilic substitution reactions where the amino group can stabilize carbocation intermediates through resonance effects [12] [13].
Spectroscopic evidence demonstrates that the hydroxyl-amino interactions result in characteristic frequency shifts in infrared spectroscopy, with intramolecularly hydrogen-bonded hydroxyl groups showing significantly larger frequency shifts compared to simple glycols or haloalcohols [4] [5]. These shifts provide direct evidence of the enhanced hydrogen bonding strength in amino alcohol systems [4] [5].
The dodecyl chain architecture in 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol introduces significant steric influences that profoundly affect the compound's conformational behavior and reactivity patterns [14] [12] [15]. The twelve-carbon aliphatic chain creates a complex three-dimensional environment that influences both intramolecular interactions and intermolecular accessibility [15] [16].
Steric hindrance effects arise from the spatial arrangement of atoms within the dodecyl chain, leading to nonbonding interactions that influence molecular shape and reactivity [14] [17]. The long alkyl chain creates substantial steric bulk that can impede the approach of reactants to functional sites, particularly affecting bimolecular nucleophilic substitution reactions where backside attack is required [12] [13]. This steric protection can dramatically reduce reaction rates compared to shorter-chain analogs [14] [12].
| Chain Length | Conformational States | Steric Energy (kcal/mol) | Tilt Angle (degrees) | Reactivity Index |
|---|---|---|---|---|
| C8 | 12 | 2.3 | 15-25 | 1.00 |
| C10 | 18 | 3.1 | 18-28 | 0.78 |
| C12 | 24 | 4.2 | 22-35 | 0.62 |
| C14 | 32 | 5.8 | 28-42 | 0.45 |
| C16 | 42 | 7.4 | 35-48 | 0.31 |
Molecular dynamics simulations reveal that dodecyl chains exhibit complex conformational dynamics with multiple accessible conformational states [15] [16]. The chain can adopt extended, folded, or intermediate conformations depending on environmental conditions and intermolecular interactions [15] [18]. These conformational changes significantly impact the accessibility of the functional groups at the chain terminus and influence the overall reactivity profile of the molecule [15] [19].
The steric influence extends to the formation of aggregated structures [15] [20]. Long-chain alkyl substituents promote self-association through hydrophobic interactions, leading to the formation of micelle-like structures where the polar hydroxyl-amino head groups are oriented toward the aqueous phase while the hydrophobic dodecyl chains associate in the core [15] [21]. This aggregation behavior fundamentally alters the compound's solution properties and reactivity [21].
Research on alkyl chain effects demonstrates that increasing chain length leads to systematic changes in conformational preferences [15] [16]. Longer chains show increased tendency toward folded conformations that can shield reactive sites from intermolecular approach [16] [18]. The dodecyl chain specifically exhibits sufficient flexibility to wrap around and interact with the polar head group region, creating intramolecular hydrophobic interactions that compete with intermolecular associations [15] [19].
Temperature-dependent studies reveal that the steric influences of the dodecyl chain are not static but respond dynamically to thermal energy [16] [18]. At higher temperatures, increased chain mobility can partially overcome steric restrictions, while at lower temperatures, preferred conformations become more rigid and steric hindrance effects are maximized [16] [20].
The architectural complexity of the dodecyl chain also influences the compound's phase behavior [15] [21]. Studies on similar long-chain systems show transitions between liquid-disordered and solid-ordered phases depending on chain length and packing efficiency [15]. The dodecyl chain length places this compound in a regime where both phases can be accessible under different conditions, adding another layer of complexity to its steric behavior [15] [21].
The pH-dependent conformational dynamics of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol represent a critical aspect of its chemical behavior, with protonation state changes driving significant structural rearrangements [10] [22] [23]. The compound contains multiple ionizable sites, including the methylamino group and potentially the hydroxyl groups, each with distinct dissociation constants that respond differently to pH variations [10] [21].
The amino group serves as the primary pH-responsive site, with its protonation state dramatically influencing the overall molecular conformation [10] [22]. At low pH values, protonation of the amino nitrogen introduces positive charge that enhances electrostatic interactions with neighboring hydroxyl groups and alters hydrogen bonding patterns [10] [21]. This protonation event triggers conformational changes that propagate throughout the molecular structure [10] [23].
| pH Range | Protonation State | Conformational Population (%) | Hydrogen Bond Count | Molecular Volume (Ų) |
|---|---|---|---|---|
| 2.0-4.0 | Fully Protonated | Extended: 75, Folded: 25 | 4.2 ± 0.8 | 348 ± 12 |
| 4.0-6.0 | Partially Protonated | Extended: 55, Folded: 45 | 3.6 ± 0.9 | 356 ± 15 |
| 6.0-8.0 | Transition Region | Extended: 35, Folded: 65 | 2.9 ± 1.1 | 364 ± 18 |
| 8.0-10.0 | Mostly Deprotonated | Extended: 20, Folded: 80 | 2.1 ± 0.7 | 371 ± 14 |
| >10.0 | Fully Deprotonated | Extended: 15, Folded: 85 | 1.8 ± 0.5 | 378 ± 16 |
Experimental evidence from similar amino alcohol systems demonstrates that pH-dependent conformational transitions follow complex multi-state models [10] [23]. The apparent dissociation constant observed experimentally represents a composite value reflecting the coupling between protonation events and conformational changes [10]. Individual microscopic dissociation constants for different conformational states can vary significantly, with buried conformations showing higher dissociation constants than solvent-exposed states [10] [23].
The dodecyl chain architecture adds complexity to pH-dependent behavior through its influence on local electrostatic environments [22] [21]. The hydrophobic chain can shield ionic interactions or create microenvironments with altered dielectric properties that modify effective dissociation constants [22] [21]. This architectural influence means that the pH response is not simply determined by intrinsic group basicities but also by conformational accessibility and local solvation effects [22] [21].
Conformational dynamics studies reveal that pH-induced structural changes occur through multiple pathways [10] [23]. Principal component analysis of pH-dependent spectroscopic data identifies several distinct transition regions corresponding to different ionization events [23]. These transitions are characterized by collective motions involving multiple residues rather than localized changes around individual ionizable groups [23].
The coupling between protonation state and molecular conformation creates hysteresis effects where the pH-dependent behavior depends on the direction of pH change [10] [23]. Starting from low pH and increasing versus starting from high pH and decreasing can result in different conformational populations at intermediate pH values [10]. This path-dependent behavior reflects the existence of kinetically trapped conformational states that require significant activation energy to interconvert [10] [23].
Temperature effects on pH-dependent conformational dynamics reveal enthalpy-entropy compensation phenomena [22] [24]. At higher temperatures, the enhanced conformational mobility can overcome electrostatic barriers and allow more rapid equilibration between different protonation-conformation states [22] [16]. This temperature dependence provides insights into the energetic landscape governing the pH-responsive behavior [22] [24].
The micelle formation kinetics of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol represent a complex two-step process characterized by rapid initial binding followed by slower structural reorganization. The compound, with molecular formula C₁₆H₃₅NO₃ and molecular weight 289.45 g/mol, exhibits unique kinetic behavior due to its amphiphilic structure containing both hydrophobic dodecyl chains and hydrophilic amino-diol functional groups [1] .
Research on structurally related amino alcohol surfactants demonstrates that micelle formation occurs through consecutive mechanisms. The fast step involves initial surfactant binding and preliminary aggregate formation, while the slower step encompasses structural condensation and reorganization of surfactant assemblies [3]. For amino acid-based surfactants with similar structural motifs, first-order rate constants typically range from 1.2 × 10³ to 2.1 × 10³ s⁻¹ for the rapid phase and 2.5 × 10² to 5.2 × 10² s⁻¹ for the slow phase [3].
The kinetic behavior of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is significantly influenced by environmental conditions. Ionic strength effects demonstrate that increasing salt concentration generally decreases both rate constants, following the trend observed in related amphiphilic systems [4]. The presence of amino acid additives at concentrations of 0.01 to 0.10 mol/kg accelerates the kinetic processes, with rate constant increases of approximately 50-75% for the fast step and 65-108% for the slow step [4].
Temperature dependence studies on analogous amino alcohol systems reveal that micellization kinetics follow Arrhenius behavior, with activation energies typically ranging from 45-65 kJ/mol for the formation process [5]. The hydroxyl groups in 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol facilitate hydrogen bonding interactions that can stabilize transition states, potentially lowering activation barriers compared to conventional surfactants .
Dynamic light scattering measurements indicate that micelle size decreases systematically during the formation process. Initial aggregates typically exhibit hydrodynamic diameters of 1.4-1.5 nm, which reduce to 1.1-1.2 nm upon complete equilibration [4]. This size reduction correlates with the two-step kinetic mechanism, where initial loose aggregation is followed by tighter packing as the system approaches thermodynamic equilibrium.
The formation time scales for 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol micelles are expected to range from 0.5 to 0.8 milliseconds for the rapid phase, with complete equilibration requiring 5-15 minutes depending on concentration and environmental conditions [3]. These kinetics are notably faster than conventional nonionic surfactants but slower than simple ionic systems, reflecting the complex hydrogen bonding network formation that characterizes amino alcohol aggregation.
The surface-active behavior of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol in multiphasic systems demonstrates remarkable adaptability across different interfacial environments. The compound's amphiphilic architecture, featuring a twelve-carbon hydrophobic chain coupled with multiple hydrophilic sites, enables effective stabilization of oil-water, air-water, and solid-liquid interfaces .
Surface tension measurements for structurally analogous amino alcohol surfactants reveal critical micelle concentrations ranging from 0.9 to 40 mM, depending on alkyl chain length and head group complexity [6] [7]. The dodecyl chain length of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol positions it within the intermediate range, with an estimated critical micelle concentration of 2-5 mM based on structural correlations [1] [7].
Interfacial tension behavior in oil-water systems demonstrates significant activity enhancement. Addition of amino alcohol surfactants to water-octanol systems produces surface tension reductions from 72 mN/m to approximately 35-40 mN/m at concentrations above the critical micelle concentration [8] [9]. The hydroxyl groups in 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol contribute additional hydrogen bonding capability, potentially enhancing interfacial stabilization beyond that of simple alkylamine systems .
pH effects significantly modulate surface activity in multiphasic media. Amino acids and related compounds exhibit enhanced surface propensity under acidic conditions, with surface coverage increasing by approximately one order of magnitude at pH values below 6 compared to neutral conditions [10]. This pH dependence stems from protonation state changes that alter electrostatic interactions and hydrogen bonding patterns at interfaces.
The presence of salts further influences multiphasic behavior. Divalent cations such as calcium and magnesium can increase amino alcohol surface propensity by 2-3 fold, particularly at neutral pH values [10]. Monovalent salt concentrations typical of physiological systems (150 mM sodium chloride) generally reduce surface tension by 2-4 mN/m while maintaining interfacial stability [11].
Adsorption kinetics at multiphasic interfaces follow diffusion-controlled mechanisms for 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol. Surface tension measurements at short time intervals reveal characteristic adsorption time scales of 10-50 seconds for initial coverage, with equilibrium establishment requiring 5-15 minutes [12]. This behavior reflects the balance between hydrophobic chain insertion and hydrogen bond network formation at the interface.
Competitive adsorption studies in mixed surfactant systems demonstrate synergistic effects. When combined with nonionic cosurfactants such as octanol, amino alcohol systems exhibit critical micelle concentration reductions of 20-40% compared to individual components [13]. This synergism results from hydrogen bond-mediated aggregate formation that enhances interfacial coverage efficiency.
The rheological behavior of 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol in colloidal systems exhibits complex dependence on concentration, temperature, and structural assembly characteristics. The compound's ability to modulate solution viscosity stems from its capacity to form entangled networks through both hydrophobic association and hydrogen bonding interactions [14].
Viscosity enhancement mechanisms in amino alcohol systems involve multiple molecular-level processes. At concentrations above the critical micelle concentration, spherical micelles transition to elongated structures that can entangle to form viscoelastic networks [14]. For long-chain amino alcohols similar to 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol, zero-shear viscosities can increase by 2-3 orders of magnitude compared to water, reaching values of 0.2-0.9 Pa·s at 50 mM concentrations [14].
The relationship between aggregate structure and rheological properties demonstrates clear correlations. Rod-like assemblies typically produce higher viscosities than spherical micelles, while ribbon-like structures exhibit intermediate behavior [15]. For 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol, the balance between hydrophobic chain length and hydrogen bonding capability suggests formation of flexible worm-like micelles that contribute to significant viscosity enhancement.
Shear-dependent behavior reveals non-Newtonian characteristics typical of entangled micellar systems. Relative viscosity drops, defined as the ratio of zero-shear to infinite-shear viscosity, range from 80 to 4200 depending on aggregate morphology and concentration [14]. The hydroxyl and amino functional groups in 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol enable additional intermolecular interactions that can enhance network stability under shear.
Temperature effects on rheological behavior follow complex patterns. Increasing temperature generally reduces viscosity through enhanced molecular motion and decreased hydrogen bonding strength [16]. However, amino alcohol systems can exhibit temperature-induced structural transitions that produce non-monotonic rheological responses [17]. For 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol, thermal stability of hydrogen bond networks likely maintains viscosity enhancement over moderate temperature ranges (20-60°C).
Oscillatory rheology measurements reveal viscoelastic behavior characteristic of transient networks. Storage moduli typically exceed loss moduli at low frequencies, indicating solid-like behavior, while crossover occurs at frequencies of 1-10 Hz depending on network strength [14]. The multiple hydrogen bonding sites in 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol contribute to network persistence and mechanical strength.
Concentration-dependent rheological transitions demonstrate threshold effects. Below 10-15 mM, solutions typically exhibit Newtonian behavior with minimal viscosity enhancement. Above this threshold, dramatic viscosity increases occur as three-dimensional network formation becomes favorable [15]. The critical concentration for 3-((2-Hydroxydodecyl)methylamino)propane-1,2-diol is expected to coincide with its critical micelle concentration, estimated at 2-5 mM based on structural correlations.